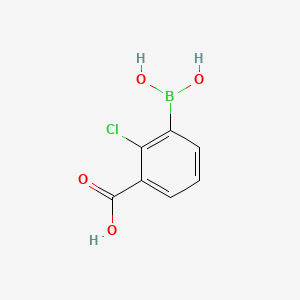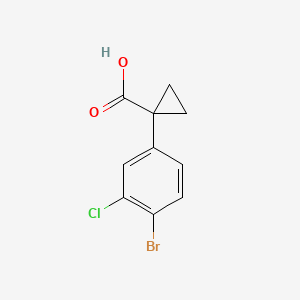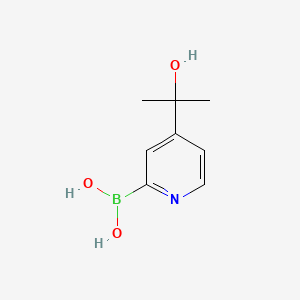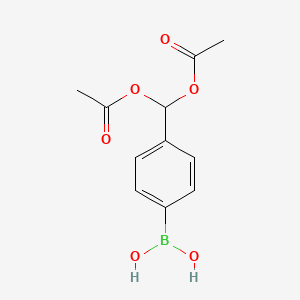
2-(N-BOC-N-butylamino)-5-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(N-BOC-N-Butylamino)phenylboronic acid” is a versatile material used in scientific research. It has a molecular weight of 293.17 and a molecular formula of C15H24BNO4 .
Molecular Structure Analysis
The compound has a complex structure with a boronic acid group attached to a phenyl ring, which is further attached to a butylamino group protected by a BOC group . The canonical SMILES representation is: B(C1=CC(=CC=C1)N(CCCC)C(=O)OC©©C)(O)O .Physical And Chemical Properties Analysis
The compound has a density of 0.7±0.1 g/cm3, a boiling point of 77.3±3.0 °C at 760 mmHg, and a melting point of −49 °C (lit.) . It’s miscible in water .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Properties and Drug Development
- Research has been conducted on the modulation of pharmacokinetic properties of peptide nucleic acid (PNA) monomers, which are crucial for drug development. A study elaborated on the preparation of glycosylated derivatives of aminoethylglycine PNA monomers and their incorporation into PNA oligomers. This research is pivotal as it highlights the potential of 2-(N-BOC-N-butylamino)-5-bromopyridine derivatives in altering the pharmacokinetic properties of drug leads, thereby modulating and fine-tuning their pharmacokinetic profiles (Hamzavi et al., 2003).
Chemical Synthesis and Analytical Applications
- The study of in vivo metabolism of psychoactive phenethylamines, like 2C-B, incorporates the use of derivatives of this compound. This research aids in identifying metabolic pathways and metabolites, which is crucial for understanding the biotransformation and potential toxicological implications of substances (Kanamori et al., 2002).
Neuropharmacology and Neuroprotection
- Research involving the extract of Opuntia ficus-indica var. saboten (BOF) and its effects on memory performance highlighted the importance of compounds like this compound. The study indicated that BOF administration enhanced long-term memory and was partially mediated by signaling pathways involving crucial neurotrophic factors. This signifies the potential of such compounds in neuropharmacological applications (Kim et al., 2010).
Toxicology and Public Health
- Toxicological studies, like the one reporting methemoglobinemia and delayed encephalopathy after poisoning with 5-bromo-2-nitropyridine, are crucial. Although not directly linked to this compound, these studies underscore the significance of understanding the toxicological profiles of related compounds for public health and safety (Shi et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)-N-butylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-5-6-9-17(13(18)19-14(2,3)4)12-8-7-11(15)10-16-12/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYHNENQXVHJSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716546 |
Source


|
| Record name | tert-Butyl (5-bromopyridin-2-yl)butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1291487-21-2 |
Source


|
| Record name | Carbamic acid, N-(5-bromo-2-pyridinyl)-N-butyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B566852.png)
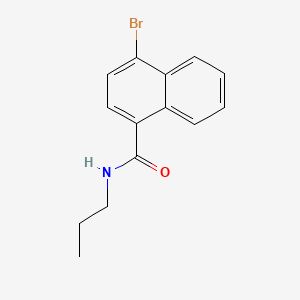
![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)

